molecular formula C21H20N4O2 B4550870 N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B4550870
M. Wt: 360.4 g/mol
InChI Key: PDXNIAXTMIVEAX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15862589 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

  • Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, related to the chemical , have shown in vitro cytotoxic activity against various cancer cell lines. These derivatives were synthesized and tested for their ability to inhibit the growth of cancer cells, suggesting potential applications in cancer research and treatment (Hassan, Hafez, Osman, Ali, 2015).

Antibacterial Evaluation

  • N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, which are structurally similar, have been evaluated for potential antimicrobial properties. One compound in this series demonstrated significant effectiveness against various strains of Staphylococcus aureus, including both methicillin-sensitive and methicillin-resistant strains (Pitucha et al., 2011).

Corrosion Protection

  • The compound (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide, structurally related to the queried chemical, was studied for its corrosion protection properties on mild steel in an acidic environment. This indicates potential applications in materials science and corrosion engineering (Paul, Yadav, Obot, 2020).

Auxin Activities and Agricultural Applications

  • A study involving ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, related to the chemical , explored its auxin activities. While the activities were not high, some derivatives showed potential as growth inhibitors in agricultural applications (Yue et al., 2010).

Nematocidal Activity

  • Derivatives of pyrazole carboxamide, similar to the compound , have been synthesized and evaluated for nematocidal activity against Meloidogyne incognita, a species of nematodes. This suggests potential uses in pest control and agrochemical research (Zhao et al., 2017).

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-27-16-8-6-14(7-9-16)19-12-20(25-24-19)21(26)22-11-10-15-13-23-18-5-3-2-4-17(15)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXNIAXTMIVEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
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N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
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N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
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N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
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N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
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N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

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